molecular formula C21H15N3O4 B15073321 Methyl 5-(1,3-benzodioxol-5-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 5-(1,3-benzodioxol-5-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B15073321
M. Wt: 373.4 g/mol
InChI Key: DCSWTUKGGUNNLU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of MCI-INI-3 involves several steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve the use of organic solvents, catalysts, and controlled temperature conditions . Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

MCI-INI-3 primarily undergoes reactions typical of organic compounds, such as substitution and addition reactions. It is known to bind selectively to the active site of ALDH1A3, inhibiting its activity. Common reagents used in these reactions include organic solvents and catalysts. The major product formed from these reactions is the inhibited enzyme complex .

Scientific Research Applications

MCI-INI-3 has a wide range of applications in scientific research:

Mechanism of Action

MCI-INI-3 exerts its effects by selectively binding to the active site of ALDH1A3, inhibiting its activity. This inhibition disrupts the biosynthesis of retinoic acid, a crucial molecule in cell differentiation and proliferation. The molecular targets involved include the active site residues of ALDH1A3, and the pathways affected are those related to retinoic acid metabolism .

Comparison with Similar Compounds

MCI-INI-3 is unique in its high selectivity for ALDH1A3 compared to other isoforms such as ALDH1A1. Similar compounds include other ALDH inhibitors, but MCI-INI-3 stands out due to its greater than 140-fold selectivity for ALDH1A3 . This makes it particularly useful for studies focused on ALDH1A3 without off-target effects on other isoforms.

Properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 5-(1,3-benzodioxol-5-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C21H15N3O4/c1-26-21(25)17-10-15(14-7-8-18-19(9-14)28-12-27-18)22-20-11-16(23-24(17)20)13-5-3-2-4-6-13/h2-11H,12H2,1H3

InChI Key

DCSWTUKGGUNNLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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